molecular formula C15H15ClN2O2 B2833545 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1397198-86-5

2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2833545
CAS No.: 1397198-86-5
M. Wt: 290.75
InChI Key: OQCOFEOGSLFFMK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridinylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, pyridine-4-carboxaldehyde, and chloroacetyl chloride.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-methoxyaniline with pyridine-4-carboxaldehyde under acidic conditions.

    Acylation: The intermediate Schiff base is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-methoxyphenyl)acetamide: Lacks the pyridinylmethyl group.

    N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(pyridin-4-ylmethyl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl and pyridinylmethyl groups, along with the chloro group, makes 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide unique. These functional groups can impart specific chemical and biological properties, making it a compound of interest for various applications.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-14-4-2-13(3-5-14)18(15(19)10-16)11-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOFEOGSLFFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=NC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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